molecular formula C18H18ClN3O2 B2625012 (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide CAS No. 2035021-51-1

(E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide

Cat. No.: B2625012
CAS No.: 2035021-51-1
M. Wt: 343.81
InChI Key: SYRQOEPELDGSIN-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyclopropyl-substituted pyrimidinone, and an acrylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide typically involves multiple steps:

  • Formation of the Pyrimidinone Core: : The synthesis begins with the preparation of the 4-cyclopropyl-6-oxopyrimidinone core. This can be achieved through a cyclization reaction involving appropriate precursors such as cyclopropylamine and a diketone.

  • Attachment of the Ethyl Linker: : The next step involves the introduction of the ethyl linker to the pyrimidinone core. This is often done through an alkylation reaction using an ethyl halide under basic conditions.

  • Formation of the Acrylamide Moiety: : The final step is the formation of the acrylamide moiety. This involves the reaction of the intermediate with (E)-3-(2-chlorophenyl)acrylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrimidinone moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the acrylamide double bond or the pyrimidinone carbonyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl and pyrimidinone moieties.

    Reduction: Reduced forms of the acrylamide and pyrimidinone groups.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide
  • (E)-3-(2-fluorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide
  • (E)-3-(2-methylphenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide

Uniqueness

What sets (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide apart from similar compounds is the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific combination of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-4-2-1-3-13(15)7-8-17(23)20-9-10-22-12-21-16(11-18(22)24)14-5-6-14/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,20,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRQOEPELDGSIN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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